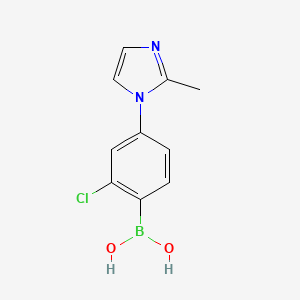
6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine is a chemical compound that features a pyridine ring substituted with a bromo-fluorophenoxy group and a methyl group
Métodos De Preparación
The synthesis of 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific synthetic route for this compound would involve the preparation of the appropriate boronic acid and halide precursors, followed by the coupling reaction under controlled conditions.
Análisis De Reacciones Químicas
6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the bromo or fluoro groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding pyridine N-oxide, while reduction could produce a dehalogenated product.
Aplicaciones Científicas De Investigación
6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its potential as a ligand or inhibitor.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine include other substituted pyridines and phenoxy derivatives. For example:
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and applications
Propiedades
Fórmula molecular |
C12H10BrFN2O |
|---|---|
Peso molecular |
297.12 g/mol |
Nombre IUPAC |
6-(4-bromo-2-fluorophenoxy)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C12H10BrFN2O/c1-7-10(15)3-5-12(16-7)17-11-4-2-8(13)6-9(11)14/h2-6H,15H2,1H3 |
Clave InChI |
YETZLESPYCMAEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)OC2=C(C=C(C=C2)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


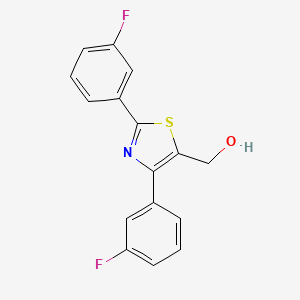
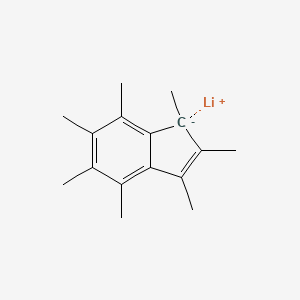




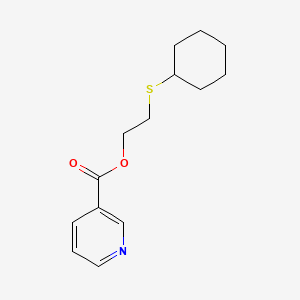
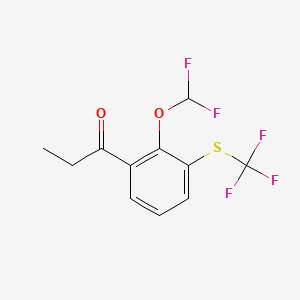

![(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B14075964.png)
![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)
![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
